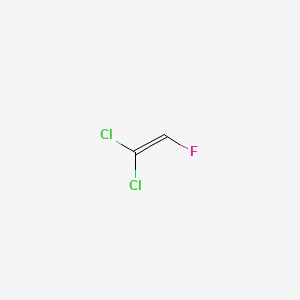

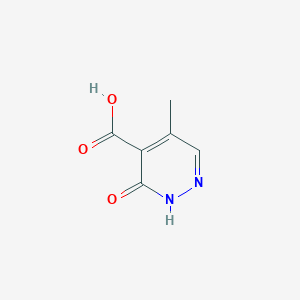

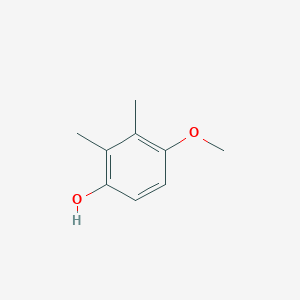

![molecular formula C6H8O B3031509 双环[3.1.0]己烷-2-酮 CAS No. 4160-49-0](/img/structure/B3031509.png)

双环[3.1.0]己烷-2-酮

描述

Bicyclo[3.1.0]hexan-2-one is a bicyclic compound that has garnered interest in various fields of chemistry due to its unique structure and potential applications. The compound features a bicyclic framework that includes a cyclopropane ring fused to a cyclohexanone ring, which provides a rigid and sterically demanding scaffold for further chemical modifications .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexan-2-one derivatives has been achieved through several innovative methods. One approach involves the intramolecular cyclopropanation of D-ribose derivatives, which yields highly functionalized, optically pure bicyclo[3.1.0]hexan-2-ones . Another efficient synthesis starts from (R)-1,2-epoxyhex-5-ene and utilizes a catalytic intramolecular cyclopropanation to produce the key homochiral bicyclo[3.1.0]hexan-1-ol, which is subsequently oxidized to the desired ketone . Additionally, gold-catalyzed oxidative cyclopropanation of N-allylynamides has been used to convert various functional groups into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives .

Molecular Structure Analysis

The molecular structure of bicyclo[3.1.0]hexan-2-one derivatives has been elucidated through various structural analysis techniques. For instance, symmetrical bicyclic hexapeptides, which are related to the bicyclo[3.1.0]hexan-2-one structure, have been shown to assume a C2-symmetrical structure with two beta-turns, and the trans-ethylene plane in these compounds was found to occupy two positions in rapid interconversion .

Chemical Reactions Analysis

Bicyclo[3.1.0]hexan-2-one serves as a versatile intermediate for a range of chemical reactions. It can be converted into 3-diazo derivatives, which upon thermal ring-contraction yield various amides and esters of bicyclo[2.1.0]pentane-2-carboxylic acid . Furthermore, the cycloisomerization of 1,5-enynes catalyzed by gold(I) complexes produces bicyclo[3.1.0]hexenes, demonstrating the compound's utility in synthesizing complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.1.0]hexan-2-one derivatives are influenced by their rigid and compact structure. For example, the crystallization of one of the bicyclic hexapeptides related to bicyclo[3.1.0]hexan-2-one revealed the inclusion of water molecules, which formed an arch above the ethylene group, indicating the potential for forming specific interactions in the solid state . The conformational rigidity of the bicyclo[3.1.0]hexane scaffold has also been exploited in the synthesis of carbocyclic nucleosides, where it locks the conformation into one of two antipodal states .

科学研究应用

1. 探究 π 面选择性中的电子效应

与双环[3.1.0]己烷-2-酮密切相关的双环[2.1.1]己烷-2-酮体系已被用作探针,用于研究氢化还原过程中对 π 面选择性的远程电子效应。这种方法得到了计算研究的支持,该研究证明了在半经验水平上的良好预测性 (Mehta 等,2001)。

2. 对映体纯化合物的合成

双环[3.1.0]己烷-2-酮已使用分子内环丙烷化等方法从 D-核糖中合成,产生光学纯度高、功能化程度高的产物。该方法对于生产具有相反非对映选择性的化合物具有重要意义 (Gallos 等,1994)。

3. 生物活性与材料应用

双环[3.1.0]己烷衍生物表现出多种生物活性,并已被用作核苷构建块的锁定类似物,以及在各种其他应用中。这些衍生物在天然化合物、生物活性化合物、新型材料和催化剂的合成中发挥了重要作用 (Jimeno 等,2011)。

4. 核苷合成中的前体

通过分子内环丙烷化获得的双环[3.1.0]己烷衍生物,可作为各种类型核苷的常见前体。这包括合成阿利霉素和其他环丙烷和双环[3.1.0]己烷核苷 (Gallos 等,2001)。

5. 应变双环体系中的碳屏蔽效应

对应变双环[3.1.0]己烷中碳-13 屏蔽的研究揭示了特定的取代基效应。这项研究增强了对这种应变双环体系的磁共振性质的理解 (Christl 和 Herbert,1979)。

6. 分子内环丙烷化反应

双环[3.1.0]己烷-1-醇和其他衍生物已使用羧酸酯与烯烃的分子内 Kulinkovich 环丙烷化合成。该方法在复杂有机分子的合成中很重要 (Kim 等,2003)。

7. 长程自旋-自旋耦合研究

双环[3.1.0]己烷体系已用于研究核磁共振光谱中的长程自旋-自旋耦合,为这些分子的结构特性提供了有价值的见解 (Briden 等,1968)。

8. 通过锰(III) 氧化合成

锰(III) 氧化已被用于合成双环[3.1.0]己烷-2-酮,证明了该化合物在各种合成应用中的多功能性 (朝日和西野,2009)。

未来方向

作用机制

Target of Action

Bicyclo[3.1.0]hexan-2-one is a conformationally restrained isostere for cyclohexanes . It has been found to increase the A3 receptor (A3AR) potency and selectivity in comparison to other adenosine receptor subtypes . The A3AR is a subtype of the adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand .

Mode of Action

The exact mode of action of Bicyclo[31It is known that the introduction of the bicyclo[310]hexane scaffold, also known as (N)-methanocarba (N for North), in place of the furanose ring of nucleoside agonists, can increase the A3AR potency and selectivity . This suggests that Bicyclo[3.1.0]hexan-2-one may interact with its targets in a similar manner, potentially leading to changes in the activity of the A3AR.

Pharmacokinetics

The pharmacokinetic properties of Bicyclo[31It is known that bicyclo[310]hexanes are conformationally restrained isosteres for cyclohexanes, with no increase in molecular weight and only a modest elevation in lipophilicity . These properties may confer tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity, resulting in less off-target effects .

属性

IUPAC Name |

bicyclo[3.1.0]hexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCMQKFXCMZZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2C1C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338474 | |

| Record name | Bicyclo[3.1.0]hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4160-49-0 | |

| Record name | Bicyclo[3.1.0]hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to access bicyclo[3.1.0]hexan-2-one derivatives?

A1: Several methods have been developed for the synthesis of bicyclo[3.1.0]hexan-2-one derivatives. One approach involves a gold-catalyzed oxidative cyclopropanation of N-allylynamides. [] This method, using IMesAuCl/AgBF4 as the catalyst and pyridine N-oxide as the oxidant, allows for the incorporation of various functional groups and substitution patterns on the bicyclic framework. [] Another approach utilizes an intramolecular cyclopropanation strategy starting from D-ribose. [] This method offers control over diastereoselectivity depending on the choice of reagents, either iodonium ylide or diazo compounds. []

Q2: How does the structure of bicyclo[3.1.0]hexan-2-one influence its reactivity?

A2: The inherent ring strain in bicyclo[3.1.0]hexan-2-one significantly impacts its reactivity. For instance, it readily undergoes a 2π disrotatory ring-opening reaction under thermal conditions, providing access to substituted benzoates. [, ] This ring-opening can be further manipulated in the presence of amines or alcohols, yielding substituted anilines or ethers, respectively. [, ]

Q3: Can you elaborate on the use of bicyclo[3.1.0]hexan-2-one in the synthesis of other complex molecules?

A3: The versatility of bicyclo[3.1.0]hexan-2-one as a building block is highlighted by its successful deployment in total synthesis endeavors. For example, it served as a key intermediate in the enantioselective synthesis of (1R)-cis-chrysanthemic acid. [] This synthesis exploited a Grob-type fragmentation of a 4-sulfonylbicyclo[3.1.0]hexan-2-one derivative to construct the target molecule. [] Additionally, a carefully designed synthetic route utilizing bicyclo[3.1.0]hexan-2-one provided access to the enantiomerically pure 4-epi-galiellalactone, a potent inhibitor of STAT3. []

Q4: What insights have 13C NMR studies provided about the electronic nature of bicyclo[3.1.0]hexan-2-one?

A4: Analysis of 13C NMR data, specifically the carbonyl carbon chemical shifts, suggests a degree of conjugation between the cyclopropyl ring and the carbonyl group in bicyclo[3.1.0]hexan-2-one. [] This conjugation influences the reactivity of the molecule, making it distinct from simple cyclopropyl ketones. []

Q5: Are there any notable rearrangements associated with bicyclo[3.1.0]hexan-2-one derivatives?

A5: Yes, bicyclo[3.1.0]hexan-2-one derivatives are prone to rearrangements under specific conditions. For example, 6,7,7-trichlorobicyclo-[4.1.0]hept-1(2)-en-3-one, generated from 1,6,7,7-tetrachlorobicyclo[4.1.0]heptan-3-one, undergoes a methylenecyclopropane rearrangement to yield 5-chloro-6-(dichloromethylene)bicyclo[3.1.0]hexan-2-one. []

Q6: How do reaction conditions impact the outcome of transformations involving bicyclo[3.1.0]hexan-2-one?

A6: The choice of reagents and reaction conditions significantly influences the product distribution in reactions involving bicyclo[3.1.0]hexan-2-one. For instance, the oxidation of β-pinene, a bicyclic terpene, with alkaline potassium periodate and potassium permanganate yielded not only the anticipated nopinone but also an unexpected β-ketol, 1-(2-hydroxyisopropyl)bicyclo[3.1.0]hexan-2-one, through a unique skeletal rearrangement. []

Q7: Can bicyclo[3.1.0]hexan-2-one be used to synthesize heterocyclic compounds?

A7: Indeed, recent research has showcased the potential of bicyclo[3.1.0]hexan-2-ones as precursors for diverse benzannulated heterocycles. [] This de novo synthetic approach utilizes a cascade reaction involving ring-opening aromatization and a 3,3-sigmatropic rearrangement, enabling access to substituted indoles, indazoles, benzofurans, and benzothiophenes. []

Q8: Have there been any applications of bicyclo[3.1.0]hexan-2-one derivatives in materials chemistry?

A8: While the primary focus of research on bicyclo[3.1.0]hexan-2-one has been on its synthetic utility, a study reported the formation of 6,6-dimethyl-4-trichloromethyl-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carboxylic acid ethyl ester. [] This compound, synthesized through a solid-liquid phase-transfer catalysis reaction, holds potential as a pyrethroid-type intermediate, highlighting a possible application in materials science. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

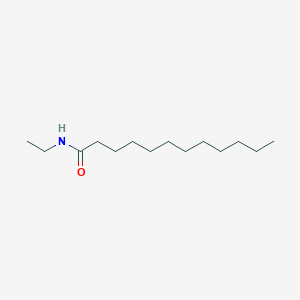

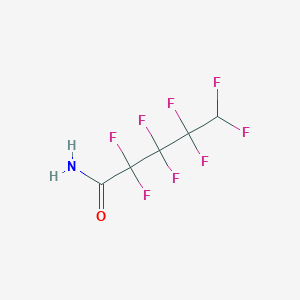

![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)

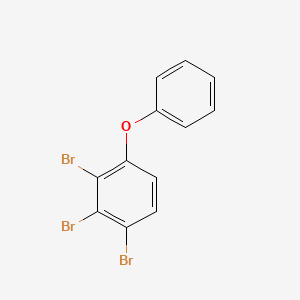

![Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester](/img/structure/B3031440.png)

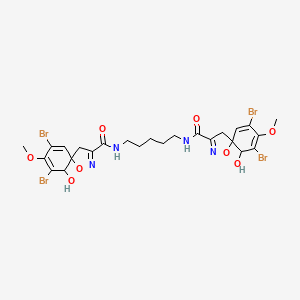

![4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole](/img/structure/B3031444.png)